molecular formula C14H20N2O2 B2815949 1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2320857-32-5

1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2815949
CAS No.: 2320857-32-5
M. Wt: 248.326
InChI Key: YSPPYVQXCARYLA-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with cyclobutylmethyl and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common route involves the reaction of cyclobutylmethylamine with cyclopentanone to form an intermediate, which is then cyclized with a suitable reagent to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 1-(Cyclobutylmethyl)-4-cyclohexylpyrazine-2,3-dione
  • 1-(Cyclopropylmethyl)-4-cyclopentylpyrazine-2,3-dione
  • 1-(Cyclobutylmethyl)-4-cyclopentylpyrimidine-2,3-dione

Comparison: 1-(cyclobutylmethyl)-4-cyclopentyl-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(cyclobutylmethyl)-4-cyclopentylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-14(18)16(12-6-1-2-7-12)9-8-15(13)10-11-4-3-5-11/h8-9,11-12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPPYVQXCARYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN(C(=O)C2=O)CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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